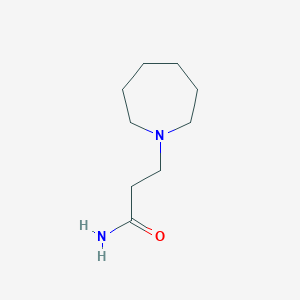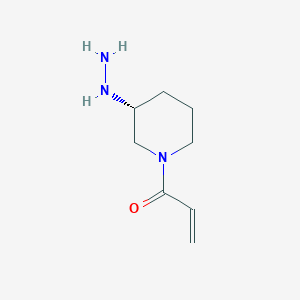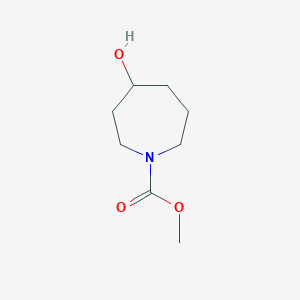
3,4-Dimethylisoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylisoquinolin-1-amine is a heterocyclic aromatic amine with a structure that includes a benzene ring fused to a pyridine ring, substituted with methyl groups at the 3 and 4 positions and an amine group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylisoquinolin-1-amine typically involves the cyclization of appropriate precursors. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes. For example, palladium-catalyzed coupling reactions followed by cyclization can be used to efficiently produce isoquinoline derivatives . These methods are scalable and can be optimized for high yield and purity.
化学反応の分析
Types of Reactions: 3,4-Dimethylisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
科学的研究の応用
3,4-Dimethylisoquinolin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Dimethylisoquinolin-1-amine involves its interaction with various molecular targets. It can act as an inhibitor of monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain . This mechanism is similar to that of other isoquinoline derivatives, which are known to exhibit neuroprotective and antidepressant-like activities.
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Quinoline: Used as a scaffold in antimalarial drugs.
Isoquinoline: A parent compound with various biological activities.
Uniqueness: 3,4-Dimethylisoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 4 positions can enhance its stability and modify its interaction with biological targets compared to unsubstituted isoquinoline derivatives.
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
3,4-dimethylisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2/c1-7-8(2)13-11(12)10-6-4-3-5-9(7)10/h3-6H,1-2H3,(H2,12,13) |
InChIキー |
PQEMODPCGNCSBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C2=CC=CC=C12)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



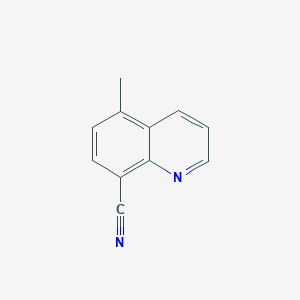
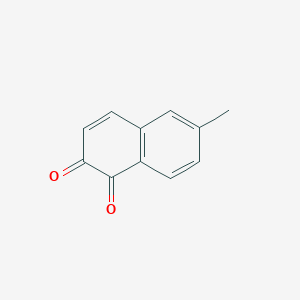
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)
![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
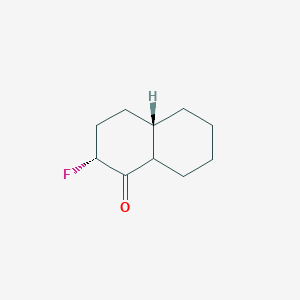

![[1,3]Dioxolo[4,5-h]quinazoline](/img/structure/B11915565.png)


![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)
